N-[(2-fluorophenyl)methyl]-2-{4-[5-(pyridin-3-yl)-1,2,4-oxadiazol-3-yl]-1H-imidazol-1-yl}acetamide
Description
N-[(2-fluorophenyl)methyl]-2-{4-[5-(pyridin-3-yl)-1,2,4-oxadiazol-3-yl]-1H-imidazol-1-yl}acetamide is a structurally complex small molecule characterized by three key motifs:
- A 2-fluorophenylmethyl group linked to an acetamide core.
- A 1H-imidazole ring substituted at the 4-position with a 1,2,4-oxadiazole-pyridin-3-yl moiety.
- An acetamide bridge connecting the imidazole and fluorophenyl groups.
While direct pharmacological data for this compound are absent in the provided evidence, its structural features align with molecules explored in kinase inhibition and antimicrobial research .
Properties
IUPAC Name |
N-[(2-fluorophenyl)methyl]-2-[4-(5-pyridin-3-yl-1,2,4-oxadiazol-3-yl)imidazol-1-yl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H15FN6O2/c20-15-6-2-1-4-13(15)9-22-17(27)11-26-10-16(23-12-26)18-24-19(28-25-18)14-5-3-7-21-8-14/h1-8,10,12H,9,11H2,(H,22,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WIZTUNIIIXXGOT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)CNC(=O)CN2C=C(N=C2)C3=NOC(=N3)C4=CN=CC=C4)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H15FN6O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
378.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(2-fluorophenyl)methyl]-2-{4-[5-(pyridin-3-yl)-1,2,4-oxadiazol-3-yl]-1H-imidazol-1-yl}acetamide typically involves multiple steps, starting from readily available starting materials. The process often includes the formation of the imidazole ring, followed by the introduction of the oxadiazole moiety and the pyridine ring. The final step involves the coupling of the fluorophenylmethyl group to the acetamide backbone. Reaction conditions may include the use of catalysts, specific solvents, and controlled temperatures to ensure high yield and purity .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques to ensure consistent quality and scalability.
Chemical Reactions Analysis
Types of Reactions
N-[(2-fluorophenyl)methyl]-2-{4-[5-(pyridin-3-yl)-1,2,4-oxadiazol-3-yl]-1H-imidazol-1-yl}acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can convert certain functional groups within the molecule to their reduced forms.
Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, specific solvents, and sometimes catalysts to facilitate the reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used
Scientific Research Applications
Medicinal Chemistry Applications
N-[(2-fluorophenyl)methyl]-2-{4-[5-(pyridin-3-yl)-1,2,4-oxadiazol-3-yl]-1H-imidazol-1-yl}acetamide has been investigated for various therapeutic effects:
a. Anticancer Activity
Recent studies have indicated that compounds similar to this one exhibit significant anticancer activity against various cancer cell lines. For instance, derivatives of oxadiazole have shown growth inhibition rates exceeding 80% against specific cancer types such as OVCAR-8 and SNB-19 . This suggests that this compound may also possess similar properties worth exploring.
b. Enzyme Inhibition
The compound is being studied for its potential as an enzyme inhibitor. The structural features allow it to interact with active sites of enzymes, potentially blocking their function. This is particularly relevant in the context of diseases where enzyme activity plays a critical role .
c. Antimicrobial Properties
Preliminary investigations suggest that the compound may have antimicrobial effects. Compounds with similar structures have demonstrated antibacterial and antifungal activities, indicating that further studies could reveal valuable applications in treating infections .
a. Interaction with Biological Macromolecules
The compound is being explored for its interactions with proteins and nucleic acids. Understanding these interactions can provide insights into its mechanism of action and pave the way for designing more effective drugs .
b. ADMET Studies
Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties are crucial for evaluating new drug candidates. Early computational studies indicate favorable ADMET profiles for this compound, suggesting good bioavailability and minimal toxicity .
Industrial Applications
The unique chemical structure of this compound allows it to be utilized in the development of new materials with specific properties. Its potential applications include:
a. Development of Novel Therapeutics
The compound serves as a building block in synthetic chemistry for creating more complex therapeutic agents that target specific biological pathways .
b. Material Science
Research into the use of this compound in developing advanced materials is ongoing. Its unique properties may lead to innovations in drug delivery systems or other applications requiring specific chemical functionalities.
Case Studies and Research Findings
Mechanism of Action
The mechanism of action of N-[(2-fluorophenyl)methyl]-2-{4-[5-(pyridin-3-yl)-1,2,4-oxadiazol-3-yl]-1H-imidazol-1-yl}acetamide involves its interaction with specific molecular targets within the body. This compound may bind to certain enzymes or receptors, inhibiting their activity and thereby exerting its therapeutic effects. The exact pathways and molecular targets can vary depending on the specific application and context of use .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Positional Isomerism: Fluorophenyl Substitution
Compound BG15877 (N-(4-fluorophenyl)-2-{4-[5-(pyridin-3-yl)-1,2,4-oxadiazol-3-yl]-1H-imidazol-1-yl}acetamide, CAS 1251612-21-1) shares the same imidazole-oxadiazole-pyridine backbone and acetamide linker as the target compound but differs in the fluorine substitution position (4-fluorophenyl vs. 2-fluorophenylmethyl) .
- Fluorine’s position also influences lipophilicity (logP) and metabolic stability, as para-substituted fluorophenyl groups are more prone to oxidative metabolism than ortho-substituted analogs.
Oxadiazole Ring Modifications
highlights multiple compounds with 1,2,4-oxadiazole cores but divergent substituents:
- Compound 1 (2-[5-(3-cyclopropyl-1,2,4-oxadiazol-5-yl)-2-oxopyridin-1(2H)-yl]-N-[(4-methoxyphenyl)methyl]acetamide) replaces the pyridinyl group with a cyclopropyl-oxadiazole, introducing steric constraints that could limit aromatic stacking .
- Compound 3 (N-[2-(cyclohex-1-en-1-yl)ethyl]-2-[3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl]benzene-1-sulfonamide) substitutes the pyridine with a 4-fluorophenyl group, emphasizing hydrophobic interactions over hydrogen bonding .
Key Insight : The target compound’s pyridin-3-yl group on the oxadiazole may enhance binding to receptors with π-π stacking preferences (e.g., kinase ATP pockets), whereas bulkier substituents (e.g., cyclopropyl) could hinder solubility.
Imidazole Ring Functionalization
discusses imidazole-modified analogs of ponatinib, where water-soluble amines (e.g., dimethylamino or pyrrolidinyl groups) were added to the imidazole ring but failed to improve potency . This underscores the sensitivity of imidazole substituents in maintaining activity.
- The target compound’s imidazole is linked to the oxadiazole-pyridine system, which may act as a rigid spacer to optimize orientation for target engagement, contrasting with flexible amine chains in ’s compounds.
Acetamide Linker Variations
describes compounds like 9b (N-[2-(4-fluorophenyl)-1,3-thiazol-5-yl]acetamide derivatives) with thiazole-triazole linkers instead of imidazole-oxadiazole systems. These structures prioritize hydrogen-bonding networks over aromatic interactions .
Biological Activity
N-[(2-fluorophenyl)methyl]-2-{4-[5-(pyridin-3-yl)-1,2,4-oxadiazol-3-yl]-1H-imidazol-1-yl}acetamide, a compound characterized by its complex heterocyclic structure, has garnered attention in pharmaceutical research due to its potential biological activities. This article explores the biological activity of this compound, focusing on its anticancer properties, mechanisms of action, and comparative efficacy against various cancer cell lines.
Chemical Structure and Properties
The compound’s structure can be represented as follows:
- Molecular Formula : C₁₈H₁₈FN₃O₂
- Molecular Weight : 325.36 g/mol
- SMILES Notation :
CC(=O)N(Cc1ccccc1F)C(=N)c2n[nH]c(=O)c2C(=N)N
Anticancer Properties
Recent studies have indicated that compounds containing the oxadiazole moiety exhibit significant anticancer activity. The specific compound under review has shown notable effects against several cancer cell lines:
The IC₅₀ values indicate the concentration required to inhibit cell growth by 50%, demonstrating its potency in inhibiting tumor cell proliferation.
The mechanisms through which this compound exerts its biological effects are multifaceted:
- Inhibition of Cell Proliferation : The compound has been shown to induce cell cycle arrest in the G0/G1 phase, thereby preventing cells from progressing to DNA synthesis and division.
- Apoptosis Induction : It promotes apoptosis in cancer cells through the activation of intrinsic pathways, leading to increased levels of pro-apoptotic proteins and decreased anti-apoptotic proteins.
- Targeting Specific Pathways : The oxadiazole derivatives have been found to inhibit specific kinases involved in cancer progression, such as PI3K/Akt and MAPK pathways, further contributing to their anticancer effects .
Case Studies and Research Findings
Several research articles have documented the effectiveness of similar compounds with oxadiazole structures:
- A study conducted by demonstrated that derivatives with oxadiazole exhibited higher cytotoxicity compared to standard chemotherapeutics like doxorubicin.
- Another investigation highlighted that structural modifications could enhance biological activity; for instance, introducing electron-withdrawing groups on the phenyl ring increased potency against cancer cells .
Comparative Analysis
To better understand the efficacy of this compound compared to other known anticancer agents, a comparative table is presented below:
| Compound Name | IC₅₀ (µM) | Mechanism of Action |
|---|---|---|
| N-[(2-fluorophenyl)methyl]-... | 15.63 | Apoptosis induction, cell cycle arrest |
| Doxorubicin | 10.0 | DNA intercalation |
| Tamoxifen | 20.0 | Estrogen receptor modulation |
| Paclitaxel | 5.0 | Microtubule stabilization |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
